

Application Notes and Protocols for M-07e Cell Culture

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These application notes provide a comprehensive guide for the culture and maintenance of the M-07e human acute megakaryoblastic leukemia cell line. The protocols outlined below cover procedures from initial thawing to routine maintenance, subculturing, and cryopreservation.

Introduction to the M-07e Cell Line

The M-07e cell line is a factor-dependent human leukemic cell line established from the peripheral blood of a 6-month-old girl diagnosed with acute megakaryoblastic leukemia (AML M7).[1][2] This cell line is a subline of the growth factor-independent M-07 cell line and is characterized by its proliferative response to various cytokines, most notably Interleukin-3 (IL-3) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), which are essential for its growth and survival in culture.[1][2]

M-07e cells grow in suspension as single round cells, with a small portion of cells possibly showing light adherence.[2] Due to their cytokine dependency, these cells serve as a valuable in vitro model for studying cytokine signaling pathways, hematopoiesis, and the pathobiology of childhood leukemia, as well as for the development of targeted therapies.[2][3] It is important to note that the M-07e cell line can become cytokine-independent within 3-4 weeks, presumably due to the outgrowth of independent cells.[2][3]

Data Presentation

Table 1: M-07e Cell Line Characteristics and Culture Conditions

Parameter	Description
Organism	Homo sapiens (Human) [2]
Tissue Source	Peripheral Blood [2] [3]
Disease	Acute Megakaryoblastic Leukemia (AML M7) [1] [2] [3]
Morphology	Lymphoblast-like, single round cells in suspension [2] [3]
Growth Properties	Suspension [3]
Recommended Medium	Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 [3]
Medium Supplements	10-20% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1.0 mM Sodium pyruvate, IL-3 (10 ng/mL) or GM-CSF (10 ng/mL) [2] [3]
Seeding Density	Dilute cell suspension to 1×10^5 cells/mL [3]
Incubation Conditions	37°C, 5% CO2 in a humidified atmosphere [1]
Subculture	Every 2-3 days by dilution [4]
Biosafety Level	1 [3]

Experimental Protocols

Required Materials and Reagents

- M-07e cells (cryopreserved vial)
- Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640
- Fetal Bovine Serum (FBS)

- L-Glutamine
- Sodium Pyruvate
- Recombinant Human IL-3 or GM-CSF
- Phosphate Buffered Saline (PBS), sterile
- Trypan Blue solution (0.4%)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile cell culture flasks (e.g., T-25, T-75)
- Sterile centrifuge tubes (15 mL and 50 mL)
- Water bath at 37°C
- Humidified incubator at 37°C with 5% CO₂
- Biological safety cabinet (laminar flow hood)
- Inverted microscope
- Hemocytometer
- Centrifuge

Protocol for Thawing Cryopreserved M-07e Cells

- Prepare complete growth medium: IMDM or RPMI-1640 supplemented with 10% FBS, 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, and 10 ng/mL of either IL-3 or GM-CSF. Warm the medium to 37°C.
- Quickly thaw the cryovial of M-07e cells by immersing it in a 37°C water bath. Agitate the vial gently until a small ice clump remains.^[1]
- Disinfect the outside of the vial with 70% ethanol before opening it in a biological safety cabinet.^[1]

- Carefully transfer the cell suspension from the vial into a 15 mL centrifuge tube containing 8-9 mL of pre-warmed complete growth medium.[1]
- Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.[1][3]
- Carefully aspirate and discard the supernatant, which contains residual DMSO.
- Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[1]
- Transfer the cell suspension into a T-25 culture flask.
- Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂. [1]
- The first medium change should be performed after 24 hours to remove any remaining DMSO and dead cells.[3]

Protocol for Routine Culture and Maintenance

- Check the cells daily under an inverted microscope to assess their morphology and density.
- The medium should be changed every 24-48 hours until the cells are ready for subculturing. [3]
- To change the medium, transfer the cell suspension to a centrifuge tube and pellet the cells at 300 x g for 3 minutes.
- Aspirate the old medium and resuspend the cells in fresh, pre-warmed complete growth medium.
- Return the cells to the culture flask and incubate under standard conditions.

Protocol for Subculturing (Passaging) M-07e Cells

M-07e cells are grown in suspension, so enzymatic digestion is not required for passaging.[3]

- Aseptically remove a representative aliquot of the cell suspension from the culture flask.
- Perform a cell count and determine cell viability using a hemocytometer and Trypan Blue exclusion.

- Calculate the volume of cell suspension needed to seed a new flask at a density of 1×10^5 cells/mL.[3]
- Add the calculated volume of cell suspension to a new culture flask containing fresh, pre-warmed complete growth medium.
- Continue to incubate the new culture at 37°C with 5% CO₂.

Protocol for Cryopreservation of M-07e Cells

- Use cells from a healthy, actively growing culture.
- Perform a cell count to determine the total number of viable cells.
- Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells.[4]
- Aspirate the supernatant and resuspend the cell pellet in a pre-chilled cryopreservation medium consisting of 90% FBS and 10% DMSO or 70% complete medium, 20% FBS, and 10% DMSO.[2][4] The final cell concentration should be approximately 4×10^6 cells/mL.[2]
- Aliquot the cell suspension into sterile cryovials.
- Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight.
- For long-term storage, transfer the vials to the vapor phase of liquid nitrogen.[1]

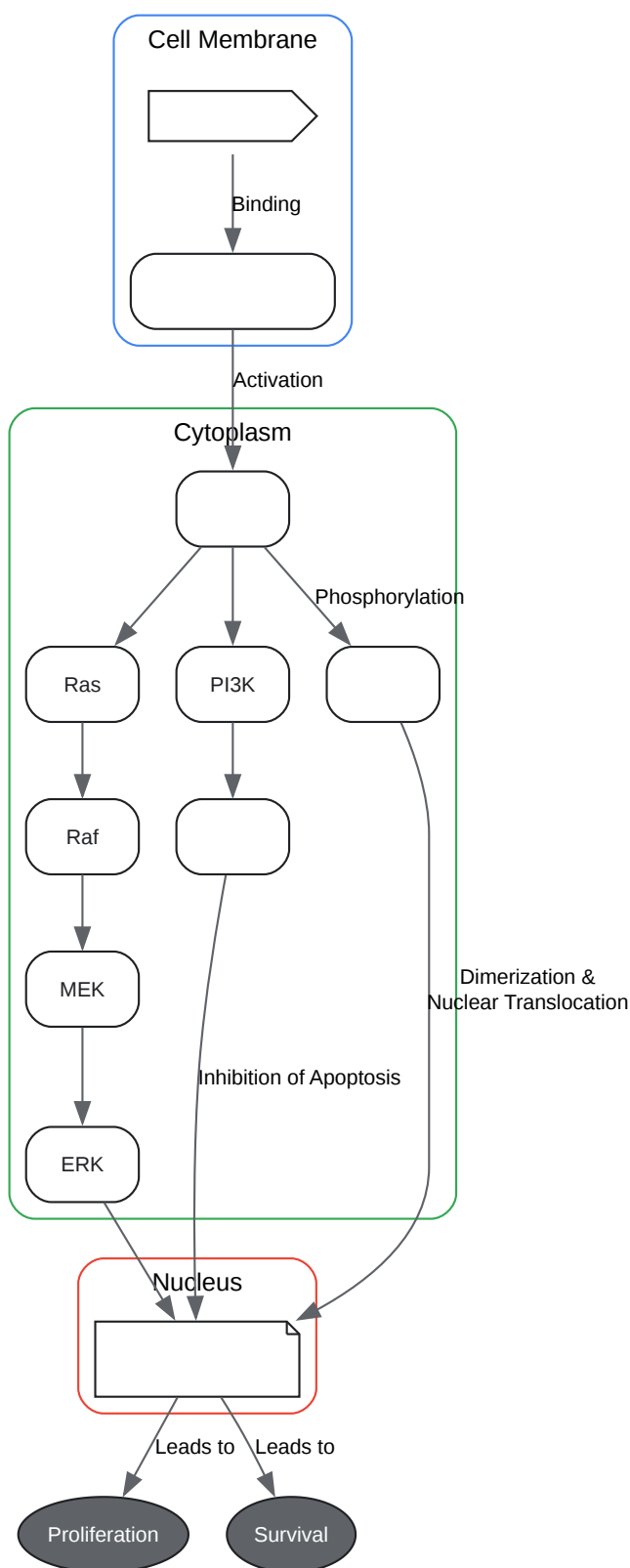
Protocol for Cell Counting and Viability Assessment

- Gently mix the cell suspension to ensure a uniform distribution of cells.
- In a small tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension and 20 µL of Trypan Blue).[3]
- Clean the hemocytometer and coverslip with 70% ethanol and dry them thoroughly.
- Load 10 µL of the cell suspension-Trypan Blue mixture into the counting chamber of the hemocytometer.

- Using an inverted microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the grid.
- Calculate the cell concentration and viability using the following formulas:
 - Cell Concentration (cells/mL) = (Average number of viable cells per large square) x Dilution factor (which is 2 in this case) x 10^4
 - Percentage Viability (%) = (Total number of viable cells / Total number of cells (viable + non-viable)) x 100

Mandatory Visualizations

Caption: Workflow for M-07e cell culture from thawing to cryopreservation.



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Caption: GM-CSF/IL-3 signaling in M-07e cells promoting proliferation and survival.

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